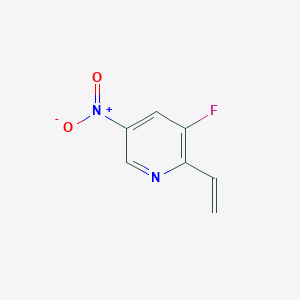

3-Fluoro-5-nitro-2-vinylpyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H5FN2O2 |

|---|---|

Molecular Weight |

168.12 g/mol |

IUPAC Name |

2-ethenyl-3-fluoro-5-nitropyridine |

InChI |

InChI=1S/C7H5FN2O2/c1-2-7-6(8)3-5(4-9-7)10(11)12/h2-4H,1H2 |

InChI Key |

RNPGSWZFNNCBNJ-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=C(C=C(C=N1)[N+](=O)[O-])F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Fluoro 5 Nitro 2 Vinylpyridine

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of the target molecule, 3-Fluoro-5-nitro-2-vinylpyridine (I), suggests that the most logical and convergent strategies involve the formation of the C-C bond of the vinyl group at a late stage of the synthesis. This approach allows for the prior construction of the substituted pyridine (B92270) core, 3-fluoro-5-nitropyridine (B1440019), which can then be elaborated.

The primary disconnection strategy focuses on the C(2)-vinyl bond. This leads to two general synthetic pathways:

Pathway A: Cross-Coupling Reactions. This pathway involves the disconnection of the vinyl group, leading to a 2-functionalized-3-fluoro-5-nitropyridine (II), where X is a suitable leaving group for cross-coupling reactions (e.g., Cl, Br, I, OTf), and a vinylating agent. This is a powerful and versatile approach for forming C-C bonds.

Pathway B: Olefination Reactions. This alternative disconnection transforms the vinyl group into a carbonyl functionality, leading to the precursor 3-fluoro-5-nitro-2-formylpyridine (III). This aldehyde can then be converted to the vinyl group via olefination reactions, such as the Wittig reaction.

Installation of the Vinyl Group at the 2-Position of the Pyridine Ring

The introduction of the vinyl group at the 2-position of the 3-fluoro-5-nitropyridine core can be achieved through several modern synthetic methodologies.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the formation of carbon-carbon bonds and are well-suited for the synthesis of vinylpyridines. nih.govmasterorganicchemistry.com The general mechanism for these reactions involves the oxidative addition of the organohalide to a Pd(0) complex, followed by transmetalation with the organometallic vinylating agent, and subsequent reductive elimination to yield the product and regenerate the catalyst. google.com

The Stille reaction involves the coupling of an organohalide with an organostannane, catalyzed by a palladium complex. rug.nl For the synthesis of this compound, a 2-halo-3-fluoro-5-nitropyridine can be coupled with a vinylstannane, such as vinyltributyltin. researchgate.netnih.gov The Stille reaction is known for its tolerance to a wide range of functional groups, which is advantageous given the presence of the nitro and fluoro substituents. researchgate.net

| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| Pd(PPh₃)₄ | PPh₃ | - | Toluene | 110 | 75-85 |

| Pd₂(dba)₃ | P(o-furyl)₃ | - | DMF | 80 | 80-90 |

| PdCl₂(PPh₃)₂ | PPh₃ | - | Dioxane | 100 | 70-80 |

This table presents plausible reaction conditions for the Stille coupling based on general procedures for similar substrates.

The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that utilizes an organoboron reagent, such as a boronic acid or a boronate ester, as the nucleophilic partner. nih.gov The reaction of a 2-halo-3-fluoro-5-nitropyridine with a vinylboronic acid or, more conveniently, with potassium vinyltrifluoroborate, offers a practical route to the target molecule. nih.govorganic-chemistry.org The Suzuki-Miyaura coupling is renowned for its mild reaction conditions and high functional group tolerance, including nitro groups. organic-chemistry.org

| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| PdCl₂ | PPh₃ | Cs₂CO₃ | THF/H₂O | 80 | 85-95 |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 88-96 |

| Pd(dppf)Cl₂ | dppf | Na₂CO₃ | DME/H₂O | 90 | 82-92 |

This table presents representative conditions for the Suzuki-Miyaura coupling based on established protocols for vinylation. nih.govorganic-chemistry.org

The Heck reaction provides a direct method for the vinylation of aryl halides by reaction with an alkene, typically in the presence of a palladium catalyst and a base. rug.nl For the synthesis of this compound, a 2-halo-3-fluoro-5-nitropyridine could be coupled with ethylene (B1197577) gas. A significant challenge in the Heck reaction is controlling the regioselectivity of the addition and preventing side reactions such as isomerization of the product. rug.nl The use of specific ligands and reaction conditions is crucial to achieve the desired outcome.

| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Pressure (atm) | Yield (%) |

| Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 120 | 5-10 | 60-75 |

| Pd/C | - | NaOAc | NMP | 140 | 10 | 55-70 |

| PdCl₂(PPh₃)₂ | PPh₃ | K₂CO₃ | Acetonitrile | 100 | 8 | 65-80 |

This table illustrates plausible conditions for the Heck reaction based on general procedures for the vinylation of aryl halides.

The Wittig reaction is a classical and highly effective method for the synthesis of alkenes from carbonyl compounds and phosphonium (B103445) ylides. tcichemicals.comlibretexts.org To apply this methodology to the synthesis of this compound, the corresponding aldehyde, 3-fluoro-5-nitro-2-formylpyridine, is required as a precursor.

The synthesis of this aldehyde can be envisioned through the oxidation of the corresponding alcohol, 3-fluoro-5-nitro-2-pyridinemethanol, or through other formylation methods of the pyridine ring. The Wittig reaction would then involve the reaction of the aldehyde with a methylidenephosphorane, such as methyltriphenylphosphonium (B96628) bromide, in the presence of a strong base to generate the ylide in situ. masterorganicchemistry.comlibretexts.org

| Aldehyde | Wittig Reagent | Base | Solvent | Temp. (°C) | Yield (%) |

| 3-Fluoro-5-nitro-2-formylpyridine | CH₃P(Ph)₃Br | n-BuLi | THF | -78 to 25 | 70-85 |

| 3-Fluoro-5-nitro-2-formylpyridine | CH₃P(Ph)₃Br | NaH | DMSO | 25 | 65-80 |

| 3-Fluoro-5-nitro-2-formylpyridine | (EtO)₂P(O)CH₂CO₂Et (Horner-Wadsworth-Emmons) | NaH | THF | 0 to 25 | 75-90 (for the acrylate, followed by decarboxylation) |

This table provides general conditions for the Wittig and Horner-Wadsworth-Emmons reactions based on established olefination protocols. organic-chemistry.org

Direct C-H Functionalization for Vinyl Group Introduction

The introduction of a vinyl group onto a pyridine ring can be achieved through various methods, with direct C-H functionalization emerging as a highly sought-after, atom-economical approach. This strategy aims to form a C-C bond by directly converting a C-H bond, thus avoiding the pre-functionalization steps (e.g., halogenation) required in traditional cross-coupling reactions.

For a substrate like 3-fluoro-5-nitropyridine, direct vinylation would ideally target the C-H bond at the 2-position. Transition-metal catalysis, particularly with palladium, rhodium, or ruthenium, is the cornerstone of such transformations. The reaction typically involves the activation of the C-H bond ortho to the pyridine nitrogen, followed by coupling with a vinyl source like vinyl acetate, vinylboronic acids, or ethylene.

However, the direct C-H vinylation of a heavily substituted and electron-deficient ring like 3-fluoro-5-nitropyridine is fraught with challenges:

Low Reactivity: The strong electron-withdrawing effects of the fluoro and nitro groups, compounded by the inherent electron deficiency of the pyridine ring, deactivate the C-H bonds, making them less susceptible to electrophilic cleavage by metal catalysts.

Regioselectivity: While the pyridine nitrogen atom typically directs functionalization to the C2 position, the electronic influence of the C3-fluoro and C5-nitro groups can complicate this selectivity.

Harsh Conditions: Overcoming the low reactivity often requires high temperatures and strong oxidant or co-catalyst systems, which can lead to substrate decomposition, particularly given the presence of the sensitive nitro group.

Given these obstacles, a more pragmatic and established alternative is the cross-coupling of a pre-halogenated precursor. For instance, the synthesis of 2-chloro-3-fluoro-5-nitropyridine (B1393277) has been reported, providing an excellent handle for vinyl group installation via well-established methods like the Stille, Suzuki, or Heck reactions. chemicalbook.com

| Reaction Type | Catalyst/Reagents | Vinyl Source | Plausibility for 3-Fluoro-5-nitropyridine |

| Direct C-H Vinylation | Pd(OAc)₂, Ligand, Oxidant | Vinyl Acetate / Ethylene | Challenging due to severe electron deficiency. |

| Suzuki Coupling | Pd(PPh₃)₄, Base | Vinylboronic acid | Highly feasible from 2-halo-3-fluoro-5-nitropyridine. |

| Stille Coupling | Pd(PPh₃)₄ | Vinyltributyltin | Highly feasible from 2-halo-3-fluoro-5-nitropyridine; avoids bases but uses toxic tin reagents. |

Regioselective Introduction of Fluoro and Nitro Substituents

The precise placement of the fluorine atom at C3 and the nitro group at C5 is the crux of the synthetic design. The order of introduction and the choice of methodology are critical for achieving the desired substitution pattern without ambiguity.

Fluorination Strategies on Pyridine Rings

Several methods exist for the fluorination of pyridine rings, each with distinct mechanisms and applicabilities. The choice of strategy often depends on the electronic nature of the pyridine substrate.

Nucleophilic Aromatic Substitution (SNAr): This is the most common method for introducing fluorine into electron-deficient rings. The reaction involves the displacement of a good leaving group (e.g., -Cl, -Br, -NO₂) by a fluoride (B91410) source (e.g., KF, CsF). The presence of an electron-withdrawing group, such as a nitro group, in the ortho or para position strongly activates the ring towards nucleophilic attack. For instance, fluorination of a precursor like 2-chloro-5-nitropyridine (B43025) with KF would be a viable route to 2-fluoro-5-nitropyridine. researchgate.netepa.govresearchgate.net

Balz-Schiemann Reaction: This classic method involves the thermal decomposition of a diazonium fluoroborate salt, formed from the corresponding aminopyridine. While effective for some pyridines, its application to nitro-substituted aminopyridines can result in low yields or failure. cdnsciencepub.com

Deoxyfluorination: Reagents like DAST or Deoxo-Fluor® can convert hydroxypyridines to fluoropyridines. The synthesis of 2-chloro-3-fluoro-5-nitropyridine has been achieved from 3-fluoro-5-nitropyridin-2-ol, demonstrating the utility of this approach starting from an oxygenated precursor. chemicalbook.com

Electrophilic Fluorination: Reagents such as Selectfluor® (an N-F reagent) introduce an electrophilic fluorine source ("F+"). wikipedia.org This method is most effective on electron-rich aromatic systems and is generally unsuitable for highly electron-poor substrates like nitropyridines.

| Method | Reagent(s) | Typical Substrate | Applicability to Nitro-Pyridine | Regioselectivity |

| SNAr | KF, CsF | Halo- or Nitro-Pyridine | Excellent | High; controlled by leaving group position. |

| Balz-Schiemann | 1. NaNO₂, HBF₄; 2. Heat | Aminopyridine | Moderate to low yields. cdnsciencepub.com | High; controlled by amine position. |

| Deoxyfluorination | PCl₅/POCl₃ | Hydroxypyridine | Good; demonstrated for 3-fluoro-5-nitropyridin-2-ol. chemicalbook.com | High; controlled by hydroxyl position. |

| Electrophilic Fluorination | Selectfluor® | Electron-rich Pyridine | Poor | Poor on deactivated rings. |

Nitration Methodologies for Pyridine Derivatives

The direct nitration of pyridine is notoriously difficult due to the deactivation of the ring by the protonated nitrogen atom under strongly acidic nitrating conditions (e.g., HNO₃/H₂SO₄), which requires harsh temperatures and gives low yields. acs.org Therefore, regioselective nitration relies on the directing effects of existing substituents and specialized reagents.

For a substrate such as 3-fluoropyridine, the goal is to introduce a nitro group at the C5 position. Both the ring nitrogen and the C3-fluoro group are deactivating and meta-directing. This alignment of directing effects strongly favors substitution at the C5 position. Recent advances have provided milder and more selective methods for the meta-nitration of pyridines. A dearomatization-rearomatization strategy using oxazino pyridine intermediates has been developed, allowing for highly regioselective meta-nitration under catalyst-free conditions, which is applicable to late-stage functionalization of complex molecules. acs.orgacs.org

| Method | Reagent(s) | Substrate | Key Features |

| Classic Nitration | KNO₃, fuming H₂SO₄ | Pyridine | Extremely harsh conditions (330 °C), very low yield. acs.org |

| Dearomatization-Rearomatization | TBN, TEMPO, O₂ | Pyridine | Mild, catalyst-free, highly regioselective for meta-position. acs.orgacs.org |

| Nitration of N-Oxide | HNO₃/H₂SO₄ | Pyridine N-Oxide | Directs nitration to the 4-position, not suitable for 5-nitro. |

Sequential vs. Convergent Synthesis Approaches

Constructing the this compound molecule can be envisioned through two primary strategic plans: sequential and convergent synthesis.

Sequential Synthesis: This approach involves the stepwise introduction of the three key functional groups onto a pyridine core. A plausible and efficient sequential route would leverage the synthesis of 2-chloro-3-fluoro-5-nitropyridine as a key intermediate. chemicalbook.com

Step 1 (Fluorination/Nitration): Start with a commercially available precursor like 2-amino-3-hydroxypyridine (B21099) to install the fluoro and nitro groups, leading to 3-fluoro-5-nitropyridin-2-ol.

Step 2 (Chlorination): Convert the hydroxyl group to a chlorine atom using reagents like POCl₃/PCl₅ to yield 2-chloro-3-fluoro-5-nitropyridine. chemicalbook.com

Step 3 (Vinylation): Perform a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) on the 2-chloro intermediate to introduce the vinyl group regioselectively.

Convergent Synthesis: This strategy involves preparing larger, functionalized fragments separately before combining them in a final step. This can often be more efficient for complex targets.

[4+2] Cycloaddition: A modern convergent approach could involve a Diels-Alder type reaction between a custom-synthesized diene and a dienophile. For example, a reaction between a vinylallene and a sulfonyl cyanide can produce highly substituted pyridines. acs.org Adapting this to the target molecule would require a diene fragment containing the vinyl and fluoro groups and a dienophile containing the nitro group.

Bohlmann-Rahtz Synthesis: This method constructs the pyridine ring by condensing an enamine with an ethynylketone. organic-chemistry.orgwikipedia.orgorganic-chemistry.org A convergent Bohlmann-Rahtz approach would require a fluoro-substituted enamine and a nitro-substituted ethynylketone, which would then cyclize to form the desired pyridine core.

| Approach | Pros | Cons |

| Sequential | High regiocontrol, utilizes well-established reactions, builds on known intermediates. chemicalbook.com | Potentially longer step count, overall yield may be lower. |

| Convergent | Potentially shorter, more efficient, builds complexity quickly. | Requires synthesis of complex, specialized starting materials; regiochemical outcomes can be challenging to control. |

Multicomponent Reaction (MCR) Pathways to this compound Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, are powerful tools for rapidly building molecular complexity. acs.org The Hantzsch pyridine synthesis is a classic MCR that condenses an aldehyde, two equivalents of a β-keto ester, and an ammonia (B1221849) source to form a dihydropyridine, which is then oxidized. wikipedia.orgorganic-chemistry.orgchemtube3d.com

To construct this compound via an MCR, one could hypothetically employ a modified Hantzsch or related pyridine synthesis. For example, the interaction of α,β-unsaturated nitro ketones with enamines has been used to synthesize 5-nitro-1,4-dihydropyridines. researchgate.net A potential MCR pathway could involve:

Component 1 (C2-vinyl): Acrolein or a related vinyl aldehyde.

Component 2 (C3-fluoro): A fluoro-substituted β-ketoester (e.g., ethyl 2-fluoroacetoacetate).

Component 3 (C5-nitro): A nitro-containing active methylene (B1212753) compound (e.g., nitroacetone) or an enamine derived from it.

Component 4 (Nitrogen source): Ammonium acetate.

While theoretically plausible, realizing such a reaction would require careful optimization to control the regiochemistry of the multiple condensations, especially with the competing reactivity of the functionalized precursors. The development of such a specific MCR remains a significant synthetic challenge.

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of complex molecules like this compound. biosynce.com

Alternative Solvents: Traditional syntheses often use volatile and toxic organic solvents. Replacing these with greener alternatives such as water, supercritical fluids, or ionic liquids can significantly reduce environmental harm. wikipedia.orgbenthamdirect.com Several MCRs for pyridine synthesis have been successfully performed in water. wikipedia.orgclockss.org

Catalysis: The use of efficient and recyclable catalysts is a cornerstone of green chemistry. Heterogeneous catalysts, such as zeolites or polymer-supported reagents, can be easily separated from the reaction mixture and reused, minimizing waste. organic-chemistry.orgrsc.org For cross-coupling steps, developing highly active palladium catalysts that can be used at very low loadings (ppm levels) improves the process's sustainability.

Energy Efficiency: Microwave-assisted synthesis has emerged as a key green technology. Microwave heating can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often resulting in higher yields and cleaner products. clockss.orgbeilstein-journals.orgrsc.orgrsc.org Applying microwave irradiation to the cross-coupling or MCR steps in the synthesis of the target molecule could offer substantial benefits.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is crucial. Direct C-H activation, while challenging for this specific substrate, represents the ultimate in atom economy. MCRs are also inherently atom-economical as they combine multiple molecules with minimal byproduct formation. nih.gov

By integrating these principles, future syntheses of this compound and related compounds can be designed to be not only chemically efficient but also environmentally responsible.

Catalyst Design for Enhanced Atom Economy and Reduced Waste

The principles of green chemistry, particularly atom economy, are central to the development of modern synthetic routes. In the context of synthesizing this compound, catalyst design plays a pivotal role in minimizing waste and maximizing the incorporation of all reactant atoms into the final product. The final step in a plausible synthetic route to the target molecule involves the vinylation of a suitable precursor, such as 2-chloro-3-fluoro-5-nitropyridine. Palladium-catalyzed cross-coupling reactions, such as the Stille, Suzuki, and Heck reactions, are powerful tools for this transformation.

Stille Coupling: The Stille reaction, which couples an organotin compound with an organic halide, is a well-established method for forming carbon-carbon bonds. wikipedia.org For the synthesis of this compound, this would involve the reaction of 2-chloro-3-fluoro-5-nitropyridine with a vinyltin (B8441512) reagent, such as vinyltributyltin, in the presence of a palladium catalyst. Catalyst design focuses on high turnover numbers and stability. Modern catalysts for Stille coupling often employ phosphine (B1218219) ligands that are sterically hindered and electron-rich to accelerate the coupling process. harvard.edu The use of highly active catalysts allows for lower catalyst loadings, which in turn reduces waste and cost.

Suzuki Coupling: The Suzuki coupling, which utilizes an organoboron compound, is often preferred over the Stille reaction due to the lower toxicity of the boron reagents. wikipedia.org The synthesis of this compound via Suzuki coupling would involve reacting 2-chloro-3-fluoro-5-nitropyridine with a vinylboronic acid or its ester. The design of highly active and stable palladium-phosphine catalysts is crucial, especially when dealing with electron-deficient and sterically hindered substrates like functionalized pyridines. organic-chemistry.org The development of palladacycle catalysts has shown promise due to their thermal stability and insensitivity to air and water, contributing to more sustainable processes. libretexts.org

Heck Coupling: The Heck reaction provides an alternative pathway by coupling the halo-pyridine with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.org While traditionally used for arylations, it can be adapted for vinylations. Catalyst design in this context aims to control regioselectivity and prevent side reactions.

The table below summarizes representative catalyst systems and their typical performance in analogous cross-coupling reactions for the synthesis of substituted pyridines, highlighting the focus on minimizing waste through high efficiency.

| Coupling Reaction | Catalyst System | Typical Substrates | Reported Yield (%) | Key Advantage for Atom Economy |

| Stille Coupling | Pd(PPh₃)₄ | Aryl halides with organostannanes | 70-95 | High efficiency and functional group tolerance. wikipedia.orgorganic-chemistry.org |

| Suzuki Coupling | Pd(OAc)₂ with SPhos | Heteroaryl chlorides with boronic acids | 80-99 | Use of less toxic boron reagents and high catalyst turnover. wikipedia.orgorganic-chemistry.org |

| Heck Coupling | Pd(TFA)₂ with phenanthroline | Vinyl pyridines with aryl boronic acids | 60-85 | Direct use of alkenes, though selectivity can be a challenge. researchgate.net |

Utilization of Sustainable Solvent Systems (e.g., Aqueous, Supercritical Fluids, Ionic Liquids)

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic. Research into sustainable alternatives is a key aspect of green chemistry.

Aqueous Media: Performing catalytic reactions in water is highly desirable due to its low cost, non-flammability, and minimal environmental impact. For the synthesis of this compound, conducting the final vinylation step in an aqueous system presents a significant green advantage. The development of water-soluble ligands and catalysts is essential for this approach. For instance, microwave-assisted Suzuki reactions have been successfully carried out in aqueous media using specialized pyridine-pyrazole/Pd(II) catalysts, which can often be recycled. nih.gov

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as non-volatile, thermally stable solvents. They can enhance reaction rates and offer a means for catalyst recycling. In the context of synthesizing fluorinated pyridines, ILs can be particularly effective. For example, imidazolium-based ionic liquids have been used as a medium for fluorination reactions and can facilitate the dissolution of reagents and catalysts. organic-chemistry.org

Supercritical Fluids: Supercritical fluids, such as supercritical carbon dioxide (scCO₂), offer another green alternative. They possess properties of both liquids and gases, allowing for enhanced mass transfer and easy separation of products and catalysts by simple depressurization. While specific applications to the synthesis of this compound are not yet widely reported, the potential for clean, efficient reactions makes this an area of active research.

The following table illustrates the potential benefits of using sustainable solvents in the synthesis of pyridine derivatives.

| Solvent System | Example Application | Key Advantages | Challenges |

| Aqueous Media | Suzuki coupling of aryl halides | Environmentally benign, low cost, potential for catalyst recycling. nih.gov | Solubility of organic substrates and catalysts can be low. |

| Ionic Liquids | Electrophilic fluorination of arenes | Non-volatile, thermally stable, can enhance reaction rates and selectivity. organic-chemistry.org | Higher cost, potential toxicity and biodegradability concerns. |

| Supercritical Fluids | General catalytic reactions | Facile separation of products and catalysts, non-toxic. | Requires high-pressure equipment. |

Energy-Efficient Synthetic Processes (e.g., Microwave-Assisted, Photochemical)

Reducing energy consumption is another cornerstone of sustainable chemical manufacturing. The adoption of energy-efficient synthetic methods can lead to significant cost savings and a smaller carbon footprint.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. mdpi.com The mechanism involves direct heating of the reaction mixture through dielectric loss, leading to rapid and uniform temperature changes. Microwave-assisted Stille and Suzuki couplings have been successfully employed for the synthesis of various heterocyclic compounds, including pyridines. nih.govnih.govmdpi.com For the vinylation of 2-chloro-3-fluoro-5-nitropyridine, a microwave-assisted approach could significantly shorten the reaction time from hours to minutes.

Photochemical Synthesis: Photochemical reactions utilize light as an energy source to drive chemical transformations. These reactions can often be performed at ambient temperature, thus reducing the energy input required for heating. While specific photochemical routes to this compound are not well-documented, the broader field of photoredox catalysis offers potential avenues for C-C bond formation under mild conditions.

The table below provides a comparative overview of conventional heating versus energy-efficient methods for reactions analogous to the synthesis of the target molecule.

| Method | Typical Reaction Time | Typical Yield (%) | Energy Input | Key Advantages |

| Conventional Heating | Hours to Days | Variable | High | Well-established and widely applicable. |

| Microwave-Assisted | Minutes to Hours | Often higher than conventional | Lower | Rapid heating, shorter reaction times, often higher yields. nih.govmdpi.com |

| Photochemical | Hours | Variable | Low (light energy) | Mild reaction conditions, high selectivity. |

Reactivity Profile of the Vinyl Group

The vinyl group at the C2 position of the pyridine ring is significantly influenced by the electronic nature of the heterocyclic system. The electron-withdrawing character of the pyridine nitrogen, compounded by the potent inductive and mesomeric effects of the nitro group at C5 and the inductive effect of the fluoro group at C3, renders the vinyl group highly electron-poor. This electronic deficiency is the primary determinant of its reactivity.

Due to the strongly deactivated nature of the π-system, electrophilic additions to the vinyl group of this compound are generally disfavored. The electron-poor character of the double bond makes it less susceptible to attack by electrophiles. In contrast to electron-rich alkenes, which readily undergo reactions with agents like halogens or strong acids, the vinyl group in this compound is expected to be relatively inert under standard electrophilic conditions. Reactions that do proceed would likely require highly reactive electrophiles or catalytic activation to overcome the high activation energy barrier.

The electron-deficient nature of the vinyl group makes it a potential candidate for radical addition reactions, particularly with nucleophilic radicals. The polymerization of vinylpyridines is a well-established process, and this compound would be expected to undergo radical polymerization. wikipedia.orgmdpi.com The presence of the nitro and fluoro substituents would likely influence the polymerization kinetics and the properties of the resulting polymer. The polymerization can be initiated by standard radical initiators, leading to the formation of a poly(vinylpyridine) backbone with pendant 3-fluoro-5-nitropyridyl groups. These substituents would impart specific properties to the polymer, such as altered solubility, thermal stability, and chemical resistance.

The electron-poor vinyl group of this compound makes it an excellent dienophile for Diels-Alder reactions, particularly with electron-rich dienes. The rate and regioselectivity of such cycloadditions would be governed by the frontier molecular orbital (FMO) energies of the reactants. The electron-withdrawing groups on the pyridine ring lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the vinylpyridine, facilitating the reaction with the HOMO (Highest Occupied Molecular Orbital) of an electron-rich diene. This reactivity allows for the construction of complex polycyclic structures containing the substituted pyridine motif.

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

The pyridine ring in this compound is highly activated towards nucleophilic aromatic substitution (SNAr). This is a consequence of the cumulative electron-withdrawing effects of the ring nitrogen and the nitro and fluoro substituents. numberanalytics.com

The reactivity of the pyridine ring towards nucleophiles is significantly enhanced by the presence of the fluoro and nitro groups. numberanalytics.com The nitro group, being a powerful electron-withdrawing group, strongly activates the ring for nucleophilic attack, particularly at positions ortho and para to it. numberanalytics.comnih.gov It stabilizes the negatively charged intermediate, the Meisenheimer complex, which is formed during the reaction. stackexchange.com

The fluorine atom at the C3 position also contributes to the activation of the ring through its strong inductive electron-withdrawing effect. stackexchange.com Furthermore, in the context of SNAr, fluoride is an excellent leaving group, often displaying higher reactivity than other halogens. stackexchange.comresearchgate.net This is attributed to the high electronegativity of fluorine, which polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack, and the ability of the small fluoride ion to be well-solvated. stackexchange.com

The combined effect of the nitro and fluoro groups makes the pyridine ring in this compound a highly reactive substrate for SNAr reactions with a variety of nucleophiles, including alkoxides, amines, and thiolates. nih.govnih.govresearchgate.net

Table 1: Influence of Substituents on SNAr Reactivity

| Substituent | Electronic Effect | Influence on SNAr |

| Nitro (-NO2) | Strong electron-withdrawing (resonance and inductive) | Strongly activating, stabilizes Meisenheimer complex. numberanalytics.comnih.gov |

| Fluoro (-F) | Strong electron-withdrawing (inductive) | Activating, excellent leaving group. stackexchange.comresearchgate.net |

| Vinyl (-CH=CH2) | Weakly electron-withdrawing/donating | Minor electronic influence compared to nitro and fluoro groups. |

| Pyridine Nitrogen | Electron-withdrawing (inductive and resonance) | Inherently activates the ring towards nucleophilic attack. numberanalytics.com |

This table provides a qualitative overview of the influence of each substituent on the propensity of the pyridine ring to undergo Nucleophilic Aromatic Substitution.

The regioselectivity of nucleophilic attack on the pyridine ring of this compound is directed by the positions of the activating groups. Nucleophilic attack is most likely to occur at the positions that are ortho or para to the strongly electron-withdrawing nitro group. In this molecule, the C4 and C6 positions are ortho and para, respectively, to the C5-nitro group.

However, the presence of the fluorine atom at C3 provides a site for substitution where fluoride can act as the leaving group. Given that fluoride is a very good leaving group in SNAr reactions, nucleophilic attack at C3, displacing the fluoride ion, is a highly probable and often favored pathway. stackexchange.comresearchgate.net

Therefore, a competition between substitution at C3 (displacing fluoride) and substitution at other activated positions (displacing a hydride ion, which is much less favorable, or potentially the nitro group under specific conditions) would be expected. In most common SNAr reactions, the displacement of the fluoride at the C3 position would be the predominant outcome.

Table 2: Predicted Regioselectivity of Nucleophilic Attack

| Position of Attack | Leaving Group | Activating Groups | Predicted Outcome |

| C3 | Fluoride (-F) | Nitro group (para), Pyridine N (meta) | Highly Favorable. Fluoride is an excellent leaving group. stackexchange.comresearchgate.net |

| C4 | Hydride (-H) | Nitro group (ortho), Pyridine N (para) | Less favorable than C3 substitution due to poor leaving group ability of hydride. |

| C6 | Hydride (-H) | Nitro group (para), Pyridine N (ortho) | Less favorable than C3 substitution. |

This table outlines the likely sites of nucleophilic attack on the pyridine ring and the factors influencing the outcome.

Transformations of the Nitro Group

The nitro group is a versatile functional group that can undergo several transformations, most notably reduction to an amino group, which is a key step in the synthesis of various biologically active molecules. nih.gov

The reduction of the nitro group in nitropyridine derivatives to an amino functionality is a common and crucial transformation in organic synthesis. This conversion is typically achieved through catalytic hydrogenation or by using chemical reducing agents. nih.govwikipedia.org For nitropyridines, catalytic hydrogenation using reagents like palladium on carbon (Pd/C) with a hydrogen source is a frequently employed method. commonorganicchemistry.com Alternative reagents such as iron powder in acidic media, tin(II) chloride (SnCl2), and sodium hydrosulfite (Na2S2O4) are also effective and can offer chemoselectivity in the presence of other reducible functional groups. nih.govwikipedia.orgcommonorganicchemistry.com For instance, Na2S2O4 is noted for its ability to convert a nitro group to an amine in the synthesis of triaminopyridine intermediates. nih.gov

The choice of reducing agent is critical to avoid unwanted side reactions. For example, while catalytic hydrogenation with Pd/C is efficient, it can also reduce other functional groups like the vinyl group present in this compound. commonorganicchemistry.com In such cases, milder or more selective reagents are preferred.

Table 1: Common Reagents for Nitro Group Reduction

| Reagent System | Typical Conditions | Notes |

|---|---|---|

| H₂/Pd/C | Hydrogen gas, solvent (e.g., Ethanol, Ethyl Acetate) | Highly efficient, but may also reduce other functional groups. commonorganicchemistry.com |

| Fe/Acid | Iron powder, acid (e.g., Acetic Acid, HCl) | A classic and cost-effective method. commonorganicchemistry.com |

| SnCl₂ | Acidic or neutral conditions | Provides mild reduction, often used when other reducible groups are present. wikipedia.org |

| Na₂S₂O₄ | Aqueous or alcoholic solutions | Useful for selective reductions. nih.gov |

| Raney Nickel | Hydrogen gas | Effective for nitro group reduction and can be used when trying to avoid dehalogenation of aromatic halides. commonorganicchemistry.com |

While reduction to amines is the most common transformation, the nitro group on an aromatic ring can undergo other modifications. Under specific conditions, partial reduction can lead to the formation of hydroxylamines or azo compounds. wikipedia.org For instance, treatment of nitroarenes with excess zinc metal can result in the formation of N,N'-diarylhydrazine derivatives. wikipedia.org The introduction of the nitro group into the pyridine ring significantly facilitates its functionalization, often making it a good leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by other substituents. nih.gov

Reactivity at the Fluoro Position

The fluorine atom at the 3-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) by the strong electron-withdrawing effect of the nitro group at the 5-position. nih.gov This makes the C-F bond susceptible to cleavage by various nucleophiles. Studies on analogous compounds, such as 3-fluoro-5-nitrobenzotrifluorides, show that the relative mobility of the fluoro and nitro groups depends on the nature of the nucleophile and reaction conditions like temperature. sci-hub.seresearchgate.net

In reactions with nucleophiles like phenols and thiophenols, the selectivity of displacement between the nitro group and the fluorine atom is a key consideration. sci-hub.se Generally, the fluorine atom is a good leaving group in SNAr reactions. Research on similar structures, like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, demonstrates that the fluorine atom can be readily displaced by oxygen, sulfur, and nitrogen nucleophiles. nih.gov This reactivity is crucial for synthesizing a variety of 3,5-disubstituted pyridine derivatives.

Chemical Reactivity and Mechanistic Insights of 3 Fluoro 5 Nitro 2 Vinylpyridine

Biocatalytic Approaches

A comprehensive review of scientific literature and patent databases did not yield specific studies on the biocatalytic approaches for the transformation of 3-Fluoro-5-nitro-2-vinylpyridine. Research on the enzymatic modification of this particular compound, including potential reactions such as the reduction of the nitro group or the saturation of the vinyl group by enzymes like nitroreductases or ene-reductases, does not appear to be documented in available scholarly articles.

While biocatalysis is a field of growing interest for the synthesis and modification of specialty chemicals, including nitroaromatic and heterocyclic compounds, specific applications to this compound have not been reported. The enzymatic reduction of nitroaromatic compounds to amines and the bioreduction of activated alkenes are established biocatalytic strategies. rsc.orgresearchgate.net Enzymes such as nitroreductases, often found in bacteria, are known to catalyze the reduction of a wide range of nitroaromatic compounds. d-nb.infonih.gov Similarly, ene-reductases from various microorganisms can catalyze the asymmetric reduction of carbon-carbon double bonds. nih.govsigmaaldrich.com

However, the substrate specificity of these enzymes is a critical factor, and the presence of multiple functional groups on the pyridine (B92270) ring of this compound may influence its suitability as a substrate for known biocatalysts. Protein engineering efforts have been successful in expanding the substrate scope and enhancing the activity of nitroreductases and ene-reductases for various compounds. nih.govsigmaaldrich.com Nevertheless, without specific experimental data for this compound, any discussion on its potential biocatalytic transformations remains speculative.

Future research in biocatalysis may explore the enzymatic transformation of this compound, potentially leading to the development of novel, environmentally benign synthetic routes to its derivatives.

Derivatization and Functionalization Strategies for 3 Fluoro 5 Nitro 2 Vinylpyridine

Strategic Modification of the Vinyl Group

The vinyl group at the 2-position of the pyridine (B92270) ring is a key site for a range of chemical transformations, allowing for the introduction of new functionalities and the extension of the carbon skeleton.

Hydrogenation: The catalytic hydrogenation of the vinyl group in 3-fluoro-5-nitro-2-vinylpyridine is expected to yield 2-ethyl-3-fluoro-5-nitropyridine. This transformation can likely be achieved using standard heterogeneous catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere. However, the presence of the nitro group introduces the possibility of its concurrent reduction to an amino group. The selectivity of the hydrogenation will be highly dependent on the choice of catalyst and reaction conditions. For instance, the use of specific catalysts like Pd(OH)₂/C in the presence of an acid has been shown to be effective for the hydrogenation of fluorinated pyridines to the corresponding piperidines, suggesting that under vigorous conditions, both the vinyl group and the pyridine ring could be reduced. nih.gov

A study on the hydrogenation of fluoropyridines to fluoropiperidines demonstrated the utility of Pd(OH)₂/C with aqueous HCl in methanol, which could potentially be adapted for the selective reduction of the vinyl group or the complete saturation of the pyridine ring of this compound. nih.gov

Interactive Data Table: Catalytic Hydrogenation of Fluoropyridines

| Catalyst | Substrate | Product | Solvent | Conditions | Yield | Reference |

| Pd(OH)₂/C (20 wt%) | 3-Fluoropyridine | 3-Fluoropiperidine | MeOH/aq. HCl | H₂ (50 bar), rt, 16 h | >99% | nih.gov |

| PtO₂ | 3-Fluoropyridine | 3-Fluoropiperidine | MeOH/aq. HCl | H₂ (50 bar), rt, 16 h | 85% | nih.gov |

| Rh/C | 3-Fluoropyridine | 3-Fluoropiperidine | MeOH/aq. HCl | H₂ (50 bar), rt, 16 h | 42% | nih.gov |

Halogenation: The addition of halogens such as chlorine (Cl₂) or bromine (Br₂) across the vinyl double bond is a fundamental transformation that would lead to the formation of a 1,2-dihaloethyl-substituted pyridine. This reaction typically proceeds through a cyclic halonium ion intermediate, resulting in anti-addition of the two halogen atoms. The strong electron-withdrawing character of the 3-fluoro-5-nitropyridyl group is expected to decrease the nucleophilicity of the vinyl group, potentially requiring more forcing conditions for the halogenation to occur compared to electron-rich alkenes.

Hydrofunctionalization reactions, involving the addition of an H-X molecule across the vinyl double bond, offer a direct route to a variety of functionalized derivatives. Due to the electron-deficient nature of the vinyl group in this compound, nucleophilic addition at the β-position (Michael addition) is a plausible pathway. The electron-withdrawing effect of the pyridine ring, further enhanced by the nitro and fluoro substituents, polarizes the vinyl group, making the β-carbon susceptible to attack by nucleophiles.

Oxidation: The oxidation of the vinyl group can lead to various products depending on the reagents and conditions used. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under harsh conditions would likely cleave the double bond, yielding 3-fluoro-5-nitropyridine-2-carboxylic acid. Milder oxidation conditions could potentially lead to the formation of an epoxide or a diol.

Ozonolysis: Ozonolysis is a powerful method for the cleavage of double bonds. Treatment of this compound with ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide, DMS) would be expected to yield 3-fluoro-5-nitropyridine-2-carbaldehyde. An oxidative workup (e.g., with hydrogen peroxide, H₂O₂) would furnish the corresponding carboxylic acid. Studies on the ozonolysis of other vinylpyridines have shown this to be an effective method for the synthesis of pyridine aldehydes.

Transformations of the Pyridine Ring System

The functionalization of the pyridine ring itself offers a complementary approach to the synthesis of diverse derivatives of this compound.

Direct C-H functionalization of the pyridine ring in this compound presents a significant challenge due to the presence of multiple deactivating groups. The nitro group strongly deactivates the ring towards electrophilic aromatic substitution. However, it can direct nucleophilic aromatic substitution (SNAr) or C-H functionalization at positions ortho and para to it. The fluorine atom at the 3-position further influences the regioselectivity. The most likely positions for C-H functionalization would be C-4 and C-6, which are activated by the nitro group for nucleophilic attack. The development of modern catalytic systems for C-H activation could potentially enable the selective functionalization at these positions.

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of C-C bonds. While this compound itself does not possess a suitable leaving group for direct cross-coupling at other ring positions, it could be a precursor to such compounds. For instance, if a halogen atom were present at the C-4 or C-6 position, it would be susceptible to displacement via cross-coupling reactions.

For example, a related compound, 2-chloro-3-fluoro-5-nitropyridine (B1393277), could undergo Suzuki coupling. The reactivity of halopyridines in such reactions is well-documented. A study on the Suzuki-Miyaura cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids demonstrated the feasibility of such transformations on substituted pyridines. nih.gov

Interactive Data Table: Suzuki-Miyaura Coupling of Substituted Halopyridines

| Halopyridine | Boronic Acid | Catalyst | Base | Solvent | Product | Yield | Reference |

| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 2-Methyl-5-phenylpyridin-3-amine | 85% | nih.gov |

| 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 5-(4-Methoxyphenyl)-2-methylpyridin-3-amine | 82% | nih.gov |

| 5-Bromo-2-methylpyridin-3-amine | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 5-(3-Chlorophenyl)-2-methylpyridin-3-amine | 78% | nih.gov |

These examples highlight the potential for introducing aryl or other groups onto a similarly functionalized pyridine ring system, provided a suitable halogen leaving group is present.

Synthesis of Complex Heterocycles and Annulated Systems

Intramolecular Cyclization Reactions

Currently, there is a lack of specific published research detailing the intramolecular cyclization reactions of this compound. While the structural motifs—a vinyl group ortho to a ring nitrogen and a nitro group on the pyridine ring—suggest the potential for various intramolecular cyclization pathways, dedicated studies on this particular compound have not been found. Theoretical possibilities for such reactions could include radical cyclizations, transition-metal-catalyzed cyclizations, or cyclizations initiated by the reduction of the nitro group to an amino group, which could then react with the vinyl moiety. Nevertheless, without experimental data, these remain speculative pathways for this specific substrate.

Annulation Strategies Utilizing the Vinyl and Pyridine Moieties

Annulation reactions, which involve the formation of a new ring fused to the existing pyridine structure, represent a powerful tool in heterocyclic synthesis. The vinyl group in this compound, in conjunction with the pyridine ring, presents a potential diene or dienophile system for cycloaddition reactions. However, a thorough search of scientific databases and literature reveals a gap in reported studies specifically employing this compound in annulation strategies.

While general annulation strategies for vinylpyridines are known, the specific electronic effects of the fluoro and nitro substituents on the reactivity of this compound in these transformations have not been experimentally detailed. Research on related compounds, such as other functionalized vinylpyridines or nitroalkenes, suggests that [4+2] and [3+2] cycloadditions could be viable routes to fused heterocyclic systems. For instance, palladium-catalyzed [4+2] annulation of vinyl benzoxazinanones has been reported, but similar studies involving this compound are absent from the current body of scientific literature. researchgate.netrsc.org

Advanced Spectroscopic and Chromatographic Methodologies for Structural and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 3-Fluoro-5-nitro-2-vinylpyridine, providing insights into its atomic connectivity and spatial arrangement.

Advanced 1D NMR Techniques

Advanced one-dimensional (1D) NMR techniques, such as Distortionless Enhancement by Polarization Transfer (DEPT), are instrumental in differentiating between methine (CH), methylene (B1212753) (CH2), and methyl (CH3) groups. For this compound, DEPT experiments would confirm the presence of the vinyl group's CH and CH2 carbons, as well as the CH groups of the pyridine (B92270) ring. Selective excitation techniques can be employed to irradiate specific protons and observe the resulting effects on the carbon spectrum, aiding in the assignment of closely resonating signals.

2D NMR Experiments

Two-dimensional (2D) NMR experiments are critical for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and elucidating the complete bonding framework of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the protons of the vinyl group and adjacent protons on the pyridine ring, helping to establish their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is crucial for assigning the ¹³C signals based on their attached, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between carbon and proton atoms (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons and for piecing together the entire molecular skeleton by connecting different spin systems.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity, which is vital for determining the molecule's stereochemistry and conformation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H4 | ~8.5 | C2: ~150 |

| H6 | ~9.2 | C3: ~155 (JC-F ~250 Hz) |

| Vinyl-CH | ~7.0 | C4: ~130 |

| Vinyl-CH₂ (trans) | ~6.5 | C5: ~145 |

| Vinyl-CH₂ (cis) | ~6.0 | C6: ~148 |

| Vinyl-CH: ~135 |

Note: These are estimated values based on analogous compounds and substituent effects. Actual values may vary.

Solid-State NMR Applications for Polymorph and Supramolecular Structure

Solid-state NMR (ssNMR) spectroscopy can be a powerful tool for studying the structure of this compound in its crystalline form. acs.org It provides information on molecular packing, intermolecular interactions, and the presence of different polymorphic forms, which can have distinct physical properties. acs.org By analyzing the chemical shift anisotropies and using techniques like cross-polarization magic-angle spinning (CP-MAS), one can gain insights into the local electronic environment and conformation of the molecule in the solid state. acs.org

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for accurately determining the molecular weight of this compound and confirming its elemental composition. bldpharm.com Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used to generate gas-phase ions of the molecule. The high resolving power of instruments such as time-of-flight (TOF) or Orbitrap analyzers allows for mass measurements with high accuracy (typically within 5 ppm), which helps to distinguish the target compound from others with the same nominal mass. nih.gov

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern of this compound would be expected to show losses of the nitro group (NO₂), the vinyl group (C₂H₃), and potentially hydrogen fluoride (B91410) (HF), providing further confirmation of the compound's structure.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z |

|---|---|---|

| [M+H]⁺ | 169.0357 | (To be determined experimentally) |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound and to study its conformational properties. aps.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of its chemical bonds. The spectrum will show characteristic absorption bands for the nitro group (asymmetric and symmetric stretches typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹), the C=C and C=N bonds of the pyridine ring and vinyl group (in the 1600-1400 cm⁻¹ region), and the C-F bond (around 1100-1000 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. It is particularly useful for identifying non-polar bonds and symmetric vibrations. The vinyl C=C stretch and the symmetric vibrations of the pyridine ring are often strong in the Raman spectrum.

Comparing the IR and Raman spectra can provide a more complete picture of the vibrational modes of the molecule, aiding in a comprehensive structural characterization. aps.org

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-O (asymmetric stretch) | 1550-1500 | IR, Raman |

| N-O (symmetric stretch) | 1350-1300 | IR, Raman |

| C=C (vinyl) | ~1640 | IR, Raman |

| C=C, C=N (aromatic) | 1600-1400 | IR, Raman |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Molecular Architecture

X-ray crystallography provides the most definitive structural information for crystalline compounds by determining the precise three-dimensional arrangement of atoms in the crystal lattice. acs.org For this compound, a single-crystal X-ray diffraction study would yield accurate bond lengths, bond angles, and torsion angles. acs.org This information would confirm the planarity of the pyridine ring and the orientation of the vinyl and nitro substituents.

Table 4: List of Compounds

| Compound Name |

|---|

| This compound |

| 2-vinylpyridine (B74390) |

| 3-Fluoro-2-nitropyridine (B1302947) |

Theoretical and Computational Investigations of 3 Fluoro 5 Nitro 2 Vinylpyridine

Quantum Chemical Calculations and Electronic Structure Analysis

There are currently no published studies detailing the quantum chemical calculations or electronic structure analysis of 3-fluoro-5-nitro-2-vinylpyridine.

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

Similarly, there is no available research that employs ab initio methods for high-accuracy energetic and spectroscopic predictions for this compound. These computational techniques could provide precise data on the compound's stability, vibrational frequencies (for interpreting infrared and Raman spectra), and electronic transition energies (for understanding its UV-visible spectrum).

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Spectra)

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules with a high degree of accuracy. These predictions are crucial for identifying and characterizing compounds.

Nuclear Magnetic Resonance (NMR) Chemical Shifts:

The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT functionals like B3LYP and basis sets such as 6-311++G(d,p), can provide theoretical chemical shifts that correlate well with experimental data. mdpi.comresearchgate.net

Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts:

The following table demonstrates the type of data that would be generated from a DFT/GIAO calculation for this compound. The values are hypothetical but based on typical shifts for similar structures.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H (vinyl, alpha) | 6.8 - 7.2 | - |

| H (vinyl, beta-cis) | 5.6 - 6.0 | - |

| H (vinyl, beta-trans) | 6.3 - 6.7 | - |

| H4 (pyridine) | 8.5 - 8.9 | - |

| H6 (pyridine) | 9.0 - 9.4 | - |

| C2 (pyridine) | - | 150 - 155 |

| C3 (pyridine) | - | 158 - 162 (J-C-F) |

| C4 (pyridine) | - | 120 - 125 |

| C5 (pyridine) | - | 145 - 150 |

| C6 (pyridine) | - | 148 - 153 |

| C (vinyl, alpha) | - | 130 - 135 |

| C (vinyl, beta) | - | 125 - 130 |

UV-Vis Spectra:

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). acs.orgnih.gov This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) observed experimentally.

For this compound, TD-DFT calculations would likely predict electronic transitions involving the π-systems of the pyridine (B92270) ring and the vinyl group, as well as transitions involving the nitro group. The solvent environment can also be modeled to understand its effect on the UV-Vis spectrum.

Illustrative Predicted UV-Vis Absorption Data:

This table illustrates the kind of results a TD-DFT calculation would yield for this compound in a common solvent like methanol.

| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution |

| 280 - 300 | 0.4 - 0.6 | π → π* (Pyridine ring) |

| 240 - 260 | 0.2 - 0.4 | π → π* (Vinyl group) |

| 320 - 340 | 0.1 - 0.3 | n → π* (Nitro group) |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment.

By simulating the motion of the atoms of this compound and surrounding solvent molecules over time, MD can reveal:

Conformational Flexibility: The vinyl group's rotation relative to the pyridine ring can be studied to understand its preferred orientations and the energy barriers between them.

Solvent Interactions: MD simulations can show how solvent molecules arrange themselves around the solute and how specific interactions, such as hydrogen bonding with protic solvents or dipole-dipole interactions, influence the molecule's conformation and properties.

Transport Properties: Properties like the diffusion coefficient of the molecule in a particular solvent can be calculated, which is important for understanding its behavior in solution.

While specific MD simulation studies for this compound are not prevalent in public literature, the methodology is well-established for a wide range of organic molecules.

Synthetic Utility and Applications of 3 Fluoro 5 Nitro 2 Vinylpyridine As a Versatile Building Block

Precursor in the Synthesis of Complex Organic Molecules

The unique combination of reactive sites on 3-Fluoro-5-nitro-2-vinylpyridine makes it an attractive starting material for the synthesis of elaborate organic structures. Nitro compounds, in general, are considered indispensable building blocks for creating molecules relevant to the pharmaceutical industry due to their diverse reactivity. frontiersin.org The presence of multiple functional groups allows for a stepwise and controlled elaboration of the molecular framework.

The structure of this compound is primed for the construction of various heterocyclic systems. The electron-withdrawing nitro group significantly activates the pyridine (B92270) ring, making the fluoro substituent susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of nucleophiles (e.g., O, N, S-based) to build more complex pyridine derivatives.

Furthermore, the nitro group itself can be readily reduced to an amino group. This resulting aminopyridine is a key intermediate that can undergo a host of subsequent reactions, such as diazotization or condensation with carbonyl compounds, to form fused bicyclic or other polycyclic heterocyclic systems. The vinyl group can also participate in various pericyclic reactions, such as Diels-Alder reactions, serving as a dienophile to construct new six-membered rings fused to the pyridine core.

The ability to perform selective and sequential reactions at the different functional groups of this compound allows for its incorporation into advanced and highly complex molecular architectures. For instance, the vinyl group can be selectively transformed first, leaving the fluoro and nitro groups untouched for later-stage modifications. Alternatively, the fluoro group can be displaced via SNAr, followed by reactions involving the vinyl and nitro moieties. This controlled, multi-stage reactivity is a key feature for building blocks used in the total synthesis of natural products or complex drug molecules. The principles of using highly functionalized building blocks, such as perfluoropyridine, in the synthesis of complex chemical systems can be applied here, where each functional group serves as a handle for a specific transformation. mdpi.com

Role in the Development of Novel Organic Reaction Methodologies

While specific new reaction methodologies developed using this compound are not yet widely reported, its unique electronic and structural features suggest significant potential in this area. The polarized vinyl group, influenced by the strongly electron-withdrawing nitro-substituted pyridine ring, could exhibit unique reactivity in various transformations, including asymmetric catalysis and addition reactions. This could lead to the development of novel catalytic processes or multi-component reactions where this compound acts as a key reactive partner, enabling the efficient construction of complex molecular scaffolds.

Potential in Material Science Precursors (e.g., specialized polymers, coatings)

The vinyl group is a key feature that makes this compound a promising monomer for creating specialized polymers and coatings. Vinylpyridine-based polymers are known to be useful for producing specialty materials. The polymerization of the vinyl group would lead to a polymer with pyridine units pendant from the main chain. The fluoro and nitro substituents on these pyridine units would impart specific properties to the resulting material. For instance, the high polarity of the nitro group and the chemical nature of the fluorine atom could enhance thermal stability, chemical resistance, and specific adhesive or surface properties. Such polymers could find applications as high-performance coatings, specialized membranes, or functional polymer supports. The use of fluorinated pyridines in developing thermoset materials for applications like aerospace sealants and coatings highlights the value of such functional groups in advanced materials. mdpi.com

Table 1: Potential Contribution of Functional Groups to Material Properties

| Functional Group | Potential Contribution to Polymer/Material Properties |

| Vinyl Group | Enables addition polymerization to form the polymer backbone. Allows for post-polymerization modification. |

| Fluoro Group | Can enhance thermal stability, chemical resistance, and hydrophobicity of the material. |

| Nitro Group | Increases the polarity of the polymer. Can act as a site for further functionalization (e.g., reduction to amine). May impart specific optical or electronic properties. |

| Pyridine Ring | Provides a basic site that can interact with acids or metal ions. Contributes to the thermal stability of the polymer backbone. |

Utility in Ligand Design for Catalysis

The pyridine nitrogen atom in this compound can act as a binding site for metal ions, making the molecule a potential ligand for homogeneous or heterogeneous catalysis. The electronic properties of the ligand are crucial for the activity and selectivity of the catalyst, and these properties are heavily influenced by the substituents on the pyridine ring. The strong electron-withdrawing nature of both the fluoro and nitro groups would significantly decrease the electron density on the pyridine nitrogen. This would result in a more electron-poor (π-acceptor) ligand, which can be beneficial in certain catalytic cycles, for example, by stabilizing low-valent metal centers or influencing the redox potential of the catalytic species.

The vinyl group adds another layer of versatility, allowing the ligand to be polymerized or grafted onto a solid support, which facilitates catalyst recovery and recycling—a key principle in green chemistry and industrial applications.

Table 2: Influence of Substituents on Ligand Properties for Catalysis

| Substituent | Effect on Pyridine Ring Electronics | Implication for Catalytic Ligand |

| Fluoro Group | Electron-withdrawing (inductive effect). | Reduces the basicity of the pyridine nitrogen, creating a more electron-deficient metal center. |

| Nitro Group | Strongly electron-withdrawing (inductive and resonance effects). | Significantly reduces the basicity of the pyridine nitrogen, enhancing the π-acceptor properties of the ligand. |

| Vinyl Group | Weakly electron-donating/withdrawing depending on the system. | Can be used to immobilize the ligand on a polymer support or to create polymeric catalysts. |

Future Research Directions and Unexplored Avenues for 3 Fluoro 5 Nitro 2 Vinylpyridine

Development of Highly Stereoselective and Enantioselective Synthetic Routes

The creation of chiral molecules with precise three-dimensional arrangements is paramount in drug discovery and catalysis. For 3-Fluoro-5-nitro-2-vinylpyridine, the development of stereoselective and enantioselective synthetic methodologies targeting the vinyl group is a critical and unexplored frontier.

Future research should focus on asymmetric transformations of the vinyl moiety. The enantioselective reductive coupling of the vinyl group with aldehydes, ketones, or imines, potentially mediated by a combination of photoredox and chiral Brønsted acid catalysis, could yield valuable chiral γ-hydroxy- or γ-amino-substituted pyridine (B92270) derivatives. acs.org Drawing inspiration from established methods for other vinylpyridines, a proposed research avenue could involve the conditions outlined in the table below.

Table 1: Proposed Catalytic Systems for Enantioselective Functionalization

| Catalyst System | Reactant Class | Potential Product | Expected Enantioselectivity (ee) |

| Photoredox Catalyst + Chiral Phosphoric Acid | Aldehydes | Chiral γ-hydroxyl-3-fluoro-5-nitropyridines | >90% |

| Cobalt Complex + Chiral Ligand | Alkynes | Chiral butadienyl-3-fluoro-5-nitropyridines | High |

| Palladium Catalyst + Chiral Ketoxime Directing Group | Olefins | Axially chiral 2-(3-fluoro-5-nitropyridin-2-yl)vinyl arenes | >95% |

Furthermore, theoretical investigations into the stereoselective polymerization of this compound, using density functional theory (DFT) calculations with various cationic yttrium complexes, could predict optimal ancillary ligands for producing isotactic or syndiotactic polymers with unique material properties. rsc.org

Exploration of Unconventional Reactivity Patterns and Domino Reactions

The electron-deficient nature of the 3-fluoro-5-nitropyridine (B1440019) ring suggests a rich and largely unexplored reactivity profile. Future work should systematically investigate its participation in unconventional and domino reactions to rapidly build molecular complexity.

Domino reactions, where multiple bond-forming events occur in a single synthetic operation, are highly efficient. Research into the participation of this compound in domino sequences, such as aza-Claisen rearrangement/cyclization or Michael addition-initiated cascades, could lead to novel polycyclic heterocyclic systems. acs.org For instance, reacting it with electron-deficient tertiary enamines could trigger unique combinatorial bond transformations. nih.gov The electron-withdrawing nitro group is known to facilitate nucleophilic aromatic substitution (SNAr) and can activate the pyridine ring for dearomatization reactions with various nucleophiles. nih.gov The interplay between the vinyl group and the nitro-activated ring could lead to unprecedented intramolecular cyclization pathways.

Table 2: Potential Domino Reactions and Products

| Reaction Type | Reactant Partner(s) | Potential Product Class |

| Aza-Diels-Alder | Dienes | Fused bicyclic pyridine derivatives |

| Michael Addition/Cyclization | 1,3-Dicarbonyl compounds | Novel spirocyclic or fused pyridines |

| [3+2] Cycloaddition | Azides, Nitrones | Triazole- or isoxazole-substituted pyridines |

| SNH Cross-Coupling/Vinylation | Secondary phosphine (B1218219) chalcogenides | N-vinylated/C-phosphorylated dihydropyridines |

Advanced Computational Studies for Predictive Design and Reaction Optimization

Computational chemistry offers powerful tools to predict reactivity, elucidate reaction mechanisms, and design novel molecules with desired properties before embarking on extensive experimental work. For this compound, advanced computational studies are an essential and cost-effective research avenue.

DFT calculations can be employed to model the molecule's electronic structure, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO/LUMO) to predict sites of reactivity for electrophilic and nucleophilic attack. nih.govrsc.org Such studies can guide the design of regioselective functionalization strategies. For instance, computational models can predict whether nucleophilic attack is more likely to occur at the vinyl group or on the pyridine ring. nih.gov

Furthermore, computational tools can be used to predict the outcomes of reactions under various conditions, including mechanochemical activation in ball mills. nih.gov This could reveal novel solid-state reactivity for this compound. Predictive models for site- and regioselectivity, potentially incorporating machine learning, can accelerate the discovery of new transformations. rsc.org

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

To accelerate the discovery of novel derivatives and their potential applications, the integration of this compound into automated synthesis and high-throughput experimentation (HTE) platforms is a crucial future direction. sigmaaldrich.comnih.gov

Automated synthesis platforms can rapidly generate libraries of derivatives by reacting this compound with a diverse set of building blocks under various conditions. medium.com This would allow for the efficient exploration of its chemical space. For example, an automated platform could perform a matrix of Suzuki or Sonogashira cross-coupling reactions on a bromo-substituted precursor to the target molecule, or directly on the vinyl group if appropriate methodologies are developed.

Following synthesis, high-throughput screening (HTS) can be employed to rapidly evaluate the biological activity or material properties of the resulting compound library. nih.govnih.govresearchgate.net This could involve screening for inhibition of specific enzymes, antimicrobial activity, or unique photophysical properties.

Table 3: High-Throughput Screening Applications

| Screening Type | Assay Principle | Potential Application Area |

| Biochemical HTS | Enzyme inhibition assays (e.g., kinases, proteases) | Drug Discovery |

| Cell-based HTS | Cytotoxicity, anti-proliferative, or reporter gene assays | Drug Discovery, Toxicology |

| High-Content Screening (HCS) | Automated microscopy of cellular phenotypes | Target Identification, MoA studies |

| Materials HTS | Fluorescence, conductivity, or stability measurements | Organic Electronics, Sensors |

Expanding the Scope of Derivatization and Functionalization for New Chemical Space

The chemical structure of this compound offers multiple handles for derivatization, a largely unexplored area that holds the key to accessing new chemical space. Future research should focus on the selective modification of each functional component.

The vinyl group is a prime target for a wide array of transformations, including but not limited to:

Hydrofunctionalization: Asymmetric hydrogenation, hydroamination, hydroboration-oxidation.

Cycloadditions: Diels-Alder, 1,3-dipolar cycloadditions.

Oxidative cleavage: Ozonolysis to yield the corresponding aldehyde, which can be further functionalized.

The pyridine ring itself, activated by the nitro and fluoro groups, is ripe for nucleophilic aromatic substitution. The fluorine atom can be displaced by a variety of nucleophiles (O, N, S-based), allowing for the introduction of diverse functional groups. nih.gov The nitro group can be reduced to an amino group, which then opens up a vast array of subsequent chemistries, such as diazotization, acylation, and reductive amination. Post-synthetic modification of polymers derived from this compound is another promising avenue. researchgate.netmdpi.com

Sustainable and Flow Chemistry Scale-Up Methodologies

As new derivatives of this compound with promising applications are identified, the development of sustainable and scalable synthetic routes will be imperative. globenewswire.com Flow chemistry, in particular, offers significant advantages for the synthesis of functionalized pyridines, including enhanced safety, better heat and mass transfer, and the ability to handle hazardous intermediates. mdpi.comresearchgate.netacs.orgrsc.org

Future research should focus on developing continuous flow processes for both the synthesis of the parent this compound and its subsequent derivatization. For instance, nitration and halogenation reactions, which are often highly exothermic, can be performed more safely and with greater control in a flow reactor. Telescoped flow synthesis, where multiple reaction steps are connected in a continuous sequence without intermediate isolation, could dramatically improve the efficiency of multi-step derivatizations. mdpi.com

Moreover, exploring greener and more sustainable production methods, such as utilizing bio-based feedstocks where possible and employing catalytic rather than stoichiometric reagents, will be crucial for the long-term viability and environmental friendliness of any large-scale production. rsc.orguniroma1.it

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.